molecular formula C8H9NO6-2 B1241507 2-(Acetamidomethylene)-3-(hydroxymethyl)succinate

2-(Acetamidomethylene)-3-(hydroxymethyl)succinate

Cat. No.: B1241507
M. Wt: 215.16 g/mol
InChI Key: BHXUWJPOOLFBAP-DJWKRKHSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetamidomethylene)-2-(hydroxymethyl)succinate(2-) is a dicarboxylic acid dianion obtained by removal of a proton from both of the carboxylic acid groups of 3-(acetamidomethylidene)-2-(hydroxymethyl)succinic acid. It derives from a succinate(2-). It is a conjugate base of a 3-(acetamidomethylidene)-2-(hydroxymethyl)succinic acid.

Scientific Research Applications

Vitamin B6 Degradation

2-(Acetamidomethylene)-3-(hydroxymethyl)succinate plays a crucial role in the final reaction of vitamin B6 degradation. The enzyme E-2AMS hydrolase catalyzes the conversion of this compound into succinic semialdehyde, acetate, ammonia, and carbon dioxide (McCulloch, Mukherjee, Begley, & Ealick, 2010).

Enzyme Characterization

The study of E-2AMS hydrolase, which interacts with 2-(acetamidomethylene)succinate, helps understand vitamin B6 catabolism. The enzyme has been identified and characterized, revealing its kinetics and structure, which provides insights into its mechanism of action (Mukherjee, Hilmey, & Begley, 2008).

Molecular Binding Studies

Research on the binding of 2-(acetamidomethylene)succinate to its hydrolase is essential for understanding its biological function. Molecular simulation methods have been employed to investigate this binding process, revealing significant insights into the enzyme-substrate interaction (Zhang, Zheng, Li, & Zhang, 2013).

Biochemical Pathways

This compound is linked to various biochemical pathways. For example, research on the metabolism of the carcinogen N-(2-fluorenyl)acetamide involves succinate as a critical component in liver cell fractions, indicating a broader context for the study of this compound (Seal & Gutmann, 1959).

Polymer Biosynthesis

The compound also finds applications in polymer biosynthesis. Studies have been conducted on the production of polyesters like 3-hydroxybutyric acid and 3-hydroxyvaleric acid from succinic acid, which underscores the versatility of compounds related to this compound in industrial applications (Williams, Anderson, Dawes, & Ewing, 2004).

Properties

Molecular Formula

C8H9NO6-2

Molecular Weight

215.16 g/mol

IUPAC Name

(2Z)-2-(acetamidomethylidene)-3-(hydroxymethyl)butanedioate

InChI

InChI=1S/C8H11NO6/c1-4(11)9-2-5(7(12)13)6(3-10)8(14)15/h2,6,10H,3H2,1H3,(H,9,11)(H,12,13)(H,14,15)/p-2/b5-2-

InChI Key

BHXUWJPOOLFBAP-DJWKRKHSSA-L

Isomeric SMILES

CC(=O)N/C=C(/C(CO)C(=O)[O-])\C(=O)[O-]

Canonical SMILES

CC(=O)NC=C(C(CO)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Acetamidomethylene)-3-(hydroxymethyl)succinate
Reactant of Route 2
2-(Acetamidomethylene)-3-(hydroxymethyl)succinate
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2-(Acetamidomethylene)-3-(hydroxymethyl)succinate
Reactant of Route 4
2-(Acetamidomethylene)-3-(hydroxymethyl)succinate
Reactant of Route 5
2-(Acetamidomethylene)-3-(hydroxymethyl)succinate
Reactant of Route 6
2-(Acetamidomethylene)-3-(hydroxymethyl)succinate

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